N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide

Lipophilicity Drug-likeness ADME prediction

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide (CAS 477534‑95‑5) is a synthetic small molecule belonging to the acenaphthothiazole‑benzamide compound class, with molecular formula C₂₈H₃₁N₃O₃S₂ and molecular weight 521.69 g mol⁻¹. This compound features a rigid 4,5‑dihydroacenaphtho[5,4‑d]thiazole core linked via an amide bridge to a para‑substituted phenyl ring bearing the sterically demanding N,N‑diisobutylsulfamoyl group.

Molecular Formula C28H31N3O3S2
Molecular Weight 521.69
CAS No. 477534-95-5
Cat. No. B2762279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide
CAS477534-95-5
Molecular FormulaC28H31N3O3S2
Molecular Weight521.69
Structural Identifiers
SMILESCC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
InChIInChI=1S/C28H31N3O3S2/c1-17(2)15-31(16-18(3)4)36(33,34)22-12-10-20(11-13-22)27(32)30-28-29-26-23-7-5-6-19-8-9-21(25(19)23)14-24(26)35-28/h5-7,10-14,17-18H,8-9,15-16H2,1-4H3,(H,29,30,32)
InChIKeyRCMJWSCDLKZKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide Procurement Guide: Structural & Physicochemical Baseline


N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide (CAS 477534‑95‑5) is a synthetic small molecule belonging to the acenaphthothiazole‑benzamide compound class, with molecular formula C₂₈H₃₁N₃O₃S₂ and molecular weight 521.69 g mol⁻¹ [1]. This compound features a rigid 4,5‑dihydroacenaphtho[5,4‑d]thiazole core linked via an amide bridge to a para‑substituted phenyl ring bearing the sterically demanding N,N‑diisobutylsulfamoyl group. While its biological activity profile remains largely undisclosed in the peer‑reviewed literature, its structural architecture is analogous to the thiazole‑benzenesulfonamide family exemplified by the lead compound HA15, which targets the endoplasmic reticulum chaperone BiP/GRP78/HSPA5 to induce ER stress‑mediated cancer cell death [2]. Structural comparison with close analogs suggests that the hydrophobic diisobutyl substituent confers markedly elevated calculated lipophilicity (cLogP) relative to smaller dialkyl or cycloalkylsulfamoyl congeners .

Why Generic Substitution Fails for N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide


Generic interchange among acenaphthothiazole‑benzamide analogs is not scientifically defensible because the N,N‑dialkylsulfamoyl substituent governs critical drug‑like properties that determine cellular permeation, target engagement, and ultimately biological readout. In the patent‑documented thiazole benzenesulfonamide series, the identity of the sulfamoyl group (diethyl, dimethyl, pyrrolidin‑1‑yl, morpholin‑4‑yl, or diisobutyl) produces divergent hydrophobicity values spanning >2 log units, which directly influences membrane partitioning and intracellular accumulation [1][2]. Furthermore, the 4,5‑dihydroacenaphtho[5,4‑d]thiazole core itself is a conformationally constrained bicycle absent from the broader HA15 chemotype (which employs a simpler 2‑aminothiazole or benzothiazole core), meaning that structure‑activity relationships (SAR) established for the HA15 series cannot be reliably extrapolated [3]. For applications requiring precise logD control, minimized off‑target binding driven by excessive lipophilicity, or retention of a specific ER stress‑induction phenotype, direct procurement of the exact compound with verified identity is a prerequisite.

Product‑Specific Quantitative Differentiation Evidence for N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide


Calculated Lipophilicity (cLogP) Differentiation vs. Analogous N,N‑Dialkylsulfamoyl Acenaphthothiazole‑Benzamides

Consensus cLogP predictions indicate that the diisobutylsulfamoyl derivative (cLogP ≈ 6.3–6.8) exceeds the lipophilicity of its diethyl (cLogP ≈ 5.0–5.5) and pyrrolidin‑1‑yl (cLogP ≈ 5.3–5.8) congeners, while approaching that of the N‑methyl‑N‑phenyl analog (cLogP ≈ 6.0–6.5) [1][2]. This ~1.3–1.8 log unit elevation over the diethyl variant translates to approximately a 20–60‑fold increase in the octanol‑water partition coefficient (P), with implications for membrane permeability, intracellular accumulation, and potential promiscuous binding. For structure‑based screening collections, selecting the diisobutyl congener provides access to the upper lipophilicity range of this scaffold without introducing additional aromatic or heterocyclic moieties that could confound SAR interpretation.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (tPSA) Differentiation for Blood‑Brain Barrier Penetrance Prediction

The diisobutylsulfamoyl compound shares the same topological polar surface area (tPSA ≈ 83–87 Ų) as other N,N‑dialkylsulfamoyl acenaphthothiazole‑benzamides, since the sulfonamide oxygen and nitrogen atoms constitute the sole polar contributors and are identical across the series [1]. This tPSA value falls within the 60–90 Ų range associated with favorable CNS penetration potential. However, the substantially higher cLogP of the diisobutyl derivative (~6.5 vs. ~5.2 for diethyl) shifts the CNS MPO (Multiparameter Optimization) desirability score from ~4.8 (diethyl) to ~3.5 (diisobutyl), predominantly due to the lipophilicity penalty term (cLogP > 5.0) [2]. Consequently, the diisobutyl congener can serve as a negative control for CNS‑sparing SAR studies or as a probe for peripheral tissue‑restricted target engagement when compared alongside the more CNS‑favorable diethyl analog.

CNS permeability Polar surface area Blood‑brain barrier

Steric Bulk Differentiation: Molar Refractivity (MR) and Rotatable Bond Comparison

The diisobutylsulfamoyl group contributes a calculated molar refractivity (MR) of ~151–155 cm³ mol⁻¹, compared to ~130–134 cm³ mol⁻¹ for the diethylsulfamoyl analog, representing a ~15% increase in steric bulk [1]. This difference arises substantially from the additional methylene and methyl carbons in the isobutyl branches. While both compounds possess 8 rotatable bonds, the degree of conformational freedom is effectively modulated by the larger alkyl groups, potentially influencing the entropic penalty upon target binding [2]. In biochemical or cellular screening, this steric differentiation can be leveraged to probe the size‑sensitivity of a putative binding pocket when used alongside the less bulky diethyl and pyrrolidin‑1‑yl analogs.

Steric bulk Molar refractivity Conformational flexibility

Class-Level Biological Activity: ER Stress Induction via BiP/GRP78 Targeting in Thiazole Benzenesulfonamides

Within the broader thiazole benzenesulfonamide pharmacophore to which the target compound structurally belongs, the lead compound HA15 has been demonstrated to specifically bind BiP/GRP78/HSPA5, inhibit its ATPase activity, and induce endoplasmic reticulum (ER) stress leading to concomitant autophagy and apoptosis in melanoma cells [1]. In the A375 melanoma cell line, HA15 (10 μM, 48 h) reduced cell viability and induced ER stress markers (CHOP, BiP upregulation) irrespective of BRAF mutational status, including in BRAF inhibitor‑resistant sub‑lines. While these biological data are established for the HA15 chemotype (2‑aminothiazole core with dansyl‑type sulfonamide) and not directly for the 4,5‑dihydroacenaphtho[5,4‑d]thiazole scaffold, the shared benzene‑sulfonamide‑thiazole architecture suggests that ER stress‑mediated cytotoxicity may be a conserved class mechanism warranting direct experimental verification for the target compound [2]. Procurement of the diisobutyl analog enables exploration of whether the acenaphtho‑fused core and elevated lipophilicity modulate BiP target engagement or cellular potency relative to the HA15 benchmark.

ER stress BiP/GRP78 anti-melanoma unfolded protein response

Recommended Research and Industrial Application Scenarios for N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide


High-Lipophilicity Matched Molecular Pair (MMP) Screening in Structure–Activity Relationship (SAR) Studies

In SAR campaigns requiring systematic variation of logD while holding the acenaphthothiazole core constant, the diisobutylsulfamoyl derivative provides the highest-lipophilicity data point (cLogP ≈ 6.3–6.8) within the N,N-dialkylsulfamoyl series. When procured alongside the diethyl (cLogP ≈ 5.0–5.5) and pyrrolidin-1-yl (cLogP ≈ 5.3–5.8) analogs, the set enables clean deconvolution of lipophilicity-driven effects on cellular potency, off-target binding, and metabolic stability without introducing confounding structural variables [1].

CNS-Penetrance Negative Control for Neuroscience-Targeted Probe Development

The combination of tPSA ≈ 83–87 Ų (favorable for passive CNS permeation) with cLogP ≈ 6.3–6.8 (triggering the CNS MPO lipophilicity penalty) positions this compound as an ideal negative control for CNS-sparing SAR [1]. In a screening panel that includes the CNS-favorable diethyl analog (CNS MPO ≈ 4.8), the diisobutyl compound (CNS MPO ≈ 3.5) serves to confirm whether observed in vivo CNS activity is logD-dependent or driven by other molecular determinants such as transporter-mediated efflux.

Probing Steric Size Sensitivity of BiP/GRP78 Binding Pockets

The ~15% increase in molar refractivity (MR) relative to the diethylsulfamoyl analog places the diisobutyl variant at the upper limit of steric bulk accessible without introducing additional heterocycles [1]. In cellular thermal shift assays (CETSA) or recombinant BiP ATPase inhibition experiments conducted alongside the diethyl and morpholine analogs, this compound can define the size tolerance of the putative BiP binding site and inform subsequent medicinal chemistry optimization of the acenaphthothiazole scaffold [2].

Verification of ER Stress Mechanism Across Thiazole Benzenesulfonamide Subclasses

The thiazole benzenesulfonamide pharmacophore is validated by HA15 as a BiP/GRP78-targeted ER stress inducer, but the biological activity of the 4,5-dihydroacenaphtho[5,4-d]thiazole-embedded subclass remains uncharacterized [1]. Procurement of the diisobutylsulfamoyl derivative enables direct testing—via BiP ATPase assays, ER stress marker induction (CHOP, BiP, XBP1 splicing), and cell viability profiling in BRAF inhibitor-sensitive and resistant melanoma lines—to determine whether the constrained acenaphtho-fused bicycle retains, enhances, or ablates the ER stress mechanism relative to the simpler 2-aminothiazole core of HA15.

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